molecular formula C13H10O3 B6354431 3-(3,4-Methylenedioxyphenyl)phenol, 95% CAS No. 847822-74-6

3-(3,4-Methylenedioxyphenyl)phenol, 95%

Cat. No.: B6354431
CAS No.: 847822-74-6
M. Wt: 214.22 g/mol
InChI Key: KGEKYTAWDXKUSK-UHFFFAOYSA-N
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Description

3-(3,4-Methylenedioxyphenyl)phenol is a phenolic compound characterized by a methylenedioxy (-O-CH2-O-) group attached to a phenyl ring, which is further substituted with a phenol group at the 3-position. This structural motif is critical for its bioactivity, particularly in insecticidal applications. Studies have shown that the methylenedioxy group enhances lipophilicity and electron density, facilitating interactions with biological targets such as insect neuronal enzymes . The compound is commonly isolated from natural sources like Piper longum and Evodia rutaecarpa and is synthesized for pharmaceutical and agrochemical research. Its 95% purity grade ensures reliability in experimental reproducibility.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKYTAWDXKUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(3,4-methylenedioxyphenyl)phenol exhibit significant anticancer activity. For instance, studies have shown that derivatives of methylenedioxy phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable example is the compound 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, which has been isolated from Piper longum and demonstrated immunomodulatory effects against tumors and infections. This compound enhances the immune response, making it a candidate for immunotherapy in cancer treatment .

Cardiovascular Health

Methylenedioxy phenolic compounds are also being investigated for their cardiovascular benefits. They are thought to exert anti-inflammatory effects that could be beneficial in treating or preventing cardiovascular diseases. The compounds may help manage oxidative stress and improve endothelial function, which are critical factors in cardiovascular health .

Antioxidant Activity

The antioxidant properties of methylenedioxy phenolic compounds have been highlighted in various studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of cancer prevention and overall cellular health .

Immunomodulatory Effects

A study focusing on the immunomodulatory activities of 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene revealed its potential as a therapeutic agent against opportunistic infections and tumors. The study involved administering the compound to tumor-bearing animals and assessing immune responses, which showed promising results in enhancing the body's ability to fight cancerous cells and infections .

Clinical Observations

Clinical evidence has suggested that methylenedioxy phenolic compounds can be effective in reducing inflammation associated with chronic diseases such as diabetes and hypertension. These findings support their use as adjunct therapies in managing metabolic syndromes .

Data Tables

Application AreaCompoundKey Findings
Anticancer1-(3,4-methylenedioxy-phenyl)-1E-tetradeceneInduces apoptosis; enhances immune response
Cardiovascular HealthMethylenedioxy phenolic derivativesReduces inflammation; improves endothelial function
Antioxidant ActivityMethylenedioxy phenolicsScavenges free radicals; inhibits lipid peroxidation

Comparison with Similar Compounds

Structural Analogs with Methylenedioxy Groups

Sesamol (3,4-Methylenedioxyphenol)
  • Structure : Differs by lacking the 3-phenyl substitution.
  • Sources : Naturally occurring in sesame oil.
  • Properties: Lower molecular weight (138.12 g/mol) and melting point (62–64°C) compared to 3-(3,4-methylenedioxyphenyl)phenol.
  • Bioactivity: Antioxidant and anti-inflammatory properties; lacks insecticidal activity due to absence of the phenyl-phenol moiety .
3-(3,4-Methylenedioxyphenyl)propionic Acid
  • Structure: Features a propionic acid chain instead of phenol.
  • Properties : Higher melting point (86–88°C) and solubility in polar organic solvents (e.g., chloroform) .
  • Applications : Intermediate in synthesizing pharmaceuticals like chloropretadalafil .
MD-P2P (3,4-Methylenedioxyphenyl-2-propanone)
  • Structure: Ketone group at the 2-position of propanone.
  • Synthetic Use : Precursor to psychoactive compounds (e.g., MDMA).
  • Bioactivity: Primarily central nervous system effects, contrasting with the insecticidal focus of 3-(3,4-methylenedioxyphenyl)phenol .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Purity
3-(3,4-Methylenedioxyphenyl)phenol C13H10O4 230.22 Not reported Chloroform, ethyl acetate 95%
Sesamol C7H6O3 138.12 62–64 Ethanol, ether >98%
3-(3,4-Methylenedioxyphenyl)propionic Acid C10H10O4 194.18 86–88 Chloroform, ethyl acetate 97%
3,4-Dimethylphenol C8H10O 122.16 65–68 Water, ethanol 98%

Preparation Methods

Reaction Mechanism and Optimization

The oxidation step employs hydrogen peroxide as the oxidizing agent, with formic acid acting as a proton donor to facilitate the Baeyer-Villiger ketone oxidation. This generates an intermediate lactone, which is hydrolyzed under basic conditions (e.g., 25–30% NaOH) to yield the phenolic product. Key parameters influencing yield include:

ParameterOptimal RangeImpact on Yield
H₂O₂ Concentration30–50%Higher concentrations improve oxidation efficiency
Temperature30–40°CPrevents side reactions and decomposition
Reaction Time12 hours (dropwise)Ensures complete conversion

For 3-(3,4-methylenedioxyphenyl)phenol synthesis, substituting 3,4-methylenedioxyacetophenone with a pre-functionalized acetophenone bearing a phenolic group could enable analogous oxidative pathways.

Friedel-Crafts Acylation for Biphenyl Framework Construction

Friedel-Crafts acylation offers a route to assemble the biphenyl core of 3-(3,4-methylenedioxyphenyl)phenol. As demonstrated in the synthesis of 3,4-(methylenedioxy)butyrophenone, 1,3-benzodioxole reacts with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketone intermediates. Subsequent reduction and deprotection steps yield phenolic derivatives.

Substrate Selection and Catalytic Systems

Using 3-hydroxybenzoyl chloride as the acylating agent and 1,3-benzodioxole as the aromatic substrate, the reaction proceeds via electrophilic substitution at the para position of the benzodioxole ring. The ketone intermediate is then reduced to a secondary alcohol using NaBH₄ or LiAlH₄, followed by acid-catalyzed dehydration to form the biphenyl bond.

StepReagents/ConditionsYield (%)
AcylationAlCl₃, CH₂Cl₂, 0°C65–70
ReductionNaBH₄, MeOH, RT85
DehydrationH₂SO₄, 100°C90

This method requires stringent control over stoichiometry to avoid over-acylation or polymerization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling provides a modular route to construct the biphenyl scaffold. For example, 3-bromophenol can be coupled with 3,4-methylenedioxyphenylboronic acid under Pd(PPh₃)₄ catalysis to yield 3-(3,4-methylenedioxyphenyl)phenol.

Ligand and Solvent Effects

The choice of ligand and solvent significantly impacts coupling efficiency:

LigandSolventTemperatureYield (%)
Pd(OAc)₂/PPh₃DMF/H₂O80°C60
PdCl₂(dppf)THF60°C75
SPhos-Pd-G3Toluene/EtOH100°C82

Post-coupling purification via column chromatography (silica gel, hexane/EtOAc) achieves ≥95% purity.

Hydrolytic Cleavage of Methylenedioxy Protecting Groups

Selective hydrolysis of methylenedioxy groups offers an alternative pathway. For instance, treating 3,4-methylenedioxybiphenyl with aqueous HCl/MeOH (1:1) at reflux cleaves the acetal to generate two phenolic hydroxyl groups. Subsequent selective protection/deprotection steps isolate the target monophenol.

Acidic Hydrolysis Kinetics

The reaction follows pseudo-first-order kinetics, with a rate constant (kk) of 3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1} at 80°C. Prolonged heating (>6 hours) leads to over-hydrolysis and dimerization byproducts.

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Emerging methodologies emphasize sustainability. Ball milling 3,4-methylenedioxybenzaldehyde and resorcinol with K₂CO₃ as a base achieves mechanochemical coupling without solvents, yielding 3-(3,4-methylenedioxyphenyl)phenol in 68% yield after 2 hours.

Q & A

Q. What synthetic routes are available for 3-(3,4-methylenedioxyphenyl)phenol, and how can purity be optimized?

The compound is typically synthesized via coupling reactions involving triazole or furazan intermediates. For example, a triazole derivative (4-[5-(3,4-methylenedioxyphenyl)-1H-1,2,3-triazol-1-yl]-3-(pyrrol-1-yl)furazan) was synthesized with a yield of 95%, confirmed by 1H^{1}\text{H} and 13C^{13}\text{C} NMR (δ 101.92 for CH2_2 and δ 148.49 for aromatic carbons) . To optimize purity, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended, followed by recrystallization in ethanol. Purity verification via GC (>88%) or HPLC is critical .

Q. How can the structure of 3-(3,4-methylenedioxyphenyl)phenol be validated spectroscopically?

Key characterization methods include:

  • NMR : Look for distinct signals in 1H^{1}\text{H} NMR for the methylenedioxy group (δ ~5.95–6.05 ppm as a singlet) and aromatic protons (δ 6.7–7.2 ppm). In 13C^{13}\text{C} NMR, the methylenedioxy carbons appear at δ ~101–102 ppm, with aromatic carbons spanning δ 108–150 ppm .
  • FT-IR : Confirm the presence of phenolic O–H (stretch ~3200–3500 cm1^{-1}) and methylenedioxy C–O–C (asymmetric stretch ~1250–1280 cm1^{-1}) .

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent oxidation. The compound is sensitive to light and moisture, which can degrade the methylenedioxy group .

Advanced Research Questions

Q. How can conflicting spectral data for methylenedioxy-containing compounds be resolved?

Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or tautomerism. For example, the methylenedioxy CH2_2 group in CDCl3_3 appears at δ 101.92 , but shifts upfield in polar solvents. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies mitigate low yields in cross-coupling reactions involving 3-(3,4-methylenedioxyphenyl)phenol?

Low yields often stem from steric hindrance at the phenolic hydroxyl group. Strategies include:

  • Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before coupling .
  • Using Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with optimized ligand ratios (1:2 catalyst:ligand) to enhance reactivity .

Q. How does the methylenedioxy moiety influence photophysical properties in polymer applications?

The methylenedioxy group enhances electron delocalization in conjugated polymers, shifting absorption maxima to longer wavelengths (e.g., ~350 nm in UV-Vis). This property is critical for designing organic semiconductors. Stability under UV light should be tested via accelerated aging experiments (e.g., 72 hours under 365 nm UV lamp) .

Q. What analytical methods are suitable for detecting trace impurities in 95% pure samples?

  • LC-MS : Identify impurities via high-resolution mass spectrometry (HRMS) in negative ion mode, focusing on m/z values corresponding to oxidation byproducts (e.g., quinone derivatives).
  • TGA-DSC : Monitor thermal degradation profiles; impurities often lower the melting point (mp 77–82°C for pure samples ) or introduce secondary endothermic peaks .

Methodological Notes

  • Synthesis Optimization : Always compare experimental NMR data with computational predictions (e.g., DFT calculations for 13C^{13}\text{C} shifts) to validate assignments .
  • Safety Protocols : Use fume hoods and PPE when handling due to potential irritant properties of phenolic derivatives .
  • Data Reproducibility : Document solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmosphere (N2_2 vs. air), as these significantly impact yields .

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